3-Allyl-6-methylhept-5-en-2-one

Description

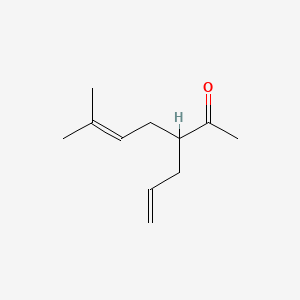

3-Allyl-6-methylhept-5-en-2-one (CAS: 2633-95-6, EINECS: 220-119-3) is a cyclic ketone with the molecular formula C₁₁H₁₈O . Its structure features an allyl group (CH₂CHCH₂) at the 3-position and a methyl-substituted heptenone backbone. Key identifiers include:

Collision cross-section (CCS) predictions for its adducts, such as [M+H]⁺ (142.0 Ų) and [M+Na]⁺ (151.3 Ų), suggest moderate molecular compactness .

Properties

CAS No. |

2633-95-6 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

6-methyl-3-prop-2-enylhept-5-en-2-one |

InChI |

InChI=1S/C11H18O/c1-5-6-11(10(4)12)8-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 |

InChI Key |

KRYSMAVDGZCJFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(CC=C)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Base Ketone Synthesis via Aldol Condensation and Hydrogenation

A key approach to preparing 6-methyl heptanone derivatives, including related methyl ketones, involves the aldol condensation of isovaleraldehyde with acetone, followed by hydrogenation under controlled conditions. The process as described in patent US6417406B1 uses:

- A mixture of isovaleraldehyde and acetone in a molar ratio of approximately 1:1.5.

- Sodium hydroxide as a base catalyst (around 3 mol% relative to isovaleraldehyde).

- Hydrogen pressure of 15 bar at elevated temperature (120–130°C).

- Mechanical stirring in an autoclave for controlled addition and reaction time.

This method yields 6-methyl heptanone with high efficiency, providing a platform for further functionalization to introduce the allyl group at the 3-position and the double bond at the 5-position.

Chemoenzymatic and Acid-Catalyzed Dehydration Routes

For related compounds such as 5-methylhept-2-en-4-one, chemoenzymatic synthesis starting from chiral pool materials has been reported. This method includes:

- Enzymatic steps enabling stereoselective transformations.

- Acid-catalyzed dehydration using p-toluene sulfonic acid in hydrocarbon solvents to achieve enantioenriched unsaturated ketones.

- Vacuum distillation as the purification step, avoiding harsh reagents and strictly anhydrous conditions.

Though this method is specific to positional isomers, it demonstrates green and scalable synthetic strategies applicable to methylheptenones, potentially adaptable for 3-allyl-6-methylhept-5-en-2-one synthesis.

Summary Table of Preparation Methods

Analysis of Preparation Methods

- The aldol condensation followed by hydrogenation is a robust industrial method for producing methyl ketones with high purity and yield, suitable for scale-up.

- Chemoenzymatic routes offer stereoselectivity and environmentally friendly conditions but may be more complex and less direct for the target compound.

- The hydroxyalkyl derivative strategy provides versatility for functional group manipulation, enabling fine-tuning of the molecular structure for fragrance applications.

- The choice of method depends on the desired scale, stereochemical requirements, and downstream application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-methylhept-5-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-6-methylhept-5-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the flavor and fragrance industry to impart fruity notes to various products .

Mechanism of Action

The mechanism of action of 3-Allyl-6-methylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

6-Methylhept-5-en-2-yl Acetate

- Molecular Formula : C₁₀H₁₈O₂ .

- Key Differences :

- Replaces the ketone group with an acetate ester (OAc), altering polarity and reactivity.

- Lower molecular weight (170.25 g/mol) compared to 3-Allyl-6-methylhept-5-en-2-one (166.25 g/mol).

- Steric hindrance from the acetate may reduce nucleophilic attack susceptibility compared to the ketone.

6-Methyl-3-phenylhept-5-en-2-one

2-(6-Methyl-1H-indol-3-yl)acetic Acid

- Molecular Formula: C₁₁H₁₁NO₂ .

- Key Differences :

- Incorporates an indole ring and carboxylic acid group, diverging significantly from the ketone backbone.

- Higher polarity due to the acidic proton and nitrogen heteroatom.

- Implications: Potential biological activity (e.g., antimicrobial or anti-inflammatory) linked to the indole moiety. Distinct reactivity, such as susceptibility to decarboxylation or electrophilic substitution .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted CCS [M+H]⁺ (Ų) | logP |

|---|---|---|---|---|---|

| 3-Allyl-6-methylhept-5-en-2-one | C₁₁H₁₈O | 166.25 | Ketone, Allyl | 142.0 | ~3.0 |

| 6-Methylhept-5-en-2-yl Acetate | C₁₀H₁₈O₂ | 170.25 | Ester | N/A | ~2.5 |

| 6-Methyl-3-phenylhept-5-en-2-one | C₁₄H₁₈O | 202.29 | Ketone, Phenyl | N/A | 3.72 |

| 2-(6-Methylindol-3-yl)acetic Acid | C₁₁H₁₁NO₂ | 189.21 | Carboxylic Acid, Indole | N/A | ~1.8 |

Research Findings and Gaps

- Structural Effects :

- Data Limitations :

- Experimental CCS, melting/boiling points, and synthetic yields are unavailable for most analogs, hindering direct performance comparisons.

- Biological or spectroscopic data (e.g., NMR, IR) are absent in the provided evidence.

Biological Activity

3-Allyl-6-methylhept-5-en-2-one, also known as sulcatone, is a naturally occurring compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its potential applications in various fields, particularly in health and agriculture.

Basic Information

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.196 g/mol

- Density : 0.8±0.1 g/cm³

- Boiling Point : 173.3±9.0 °C

- Melting Point : -67.1 °C

- Flash Point : 50.6 °C

- Water Solubility : Insoluble

Structure

The structure of 3-Allyl-6-methylhept-5-en-2-one features a ketone functional group and an allyl side chain, contributing to its reactivity and interaction with biological molecules.

Biological Activity

3-Allyl-6-methylhept-5-en-2-one exhibits a range of biological activities, including antimicrobial, antifungal, and insecticidal properties.

Antimicrobial Activity

Research indicates that sulcatone possesses significant antimicrobial properties. In a study examining various essential oils, sulcatone was shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, demonstrating its potential as a natural preservative in food products .

Antifungal Properties

In addition to its antibacterial effects, sulcatone has been investigated for its antifungal activity. A study reported that it effectively inhibited the growth of Candida albicans, with an MIC of 1 mg/mL. This suggests its potential use in treating fungal infections or as an ingredient in antifungal formulations .

Insecticidal Effects

Sulcatone has also been studied for its insecticidal properties. It acts as an attractant for certain insect species while simultaneously exhibiting repellent effects against others. Research conducted on mosquito odorant receptors indicated that sulcatone could influence mosquito behavior, potentially serving as a natural insect repellent or attractant in pest management strategies.

Case Study 1: Use in Agriculture

A field study evaluated the effectiveness of sulcatone as a biopesticide against aphids on tomato plants. The application of sulcatone resulted in a significant reduction in aphid populations compared to untreated controls. The results suggested that sulcatone could be integrated into pest management programs to reduce reliance on synthetic pesticides .

Case Study 2: Antimicrobial Application in Food Preservation

A pilot study tested the incorporation of sulcatone into food packaging materials to assess its efficacy as an antimicrobial agent. The results showed that food items packaged with sulcatone-infused materials exhibited lower bacterial counts over time compared to those packaged with conventional materials, indicating its potential as a food preservative .

Discussion

The biological activity of 3-Allyl-6-methylhept-5-en-2-one highlights its versatility and potential applications across various industries. Its antimicrobial and antifungal properties make it a candidate for natural preservatives and therapeutic agents, while its insecticidal effects offer promising avenues for sustainable pest management.

Q & A

Q. 1.1. How can researchers optimize the synthesis of 3-Allyl-6-methylhept-5-en-2-one to ensure reproducibility?

Methodological Answer:

- Experimental Design : Follow protocols for allylation and ketone functionalization, as seen in the synthesis of structurally similar compounds (e.g., 3-hydroxy acids derived from 6-methyl-5-hepten-2-one). Use catalysts like BF₃·Et₂O for cyclization steps .

- Key Parameters : Monitor reaction temperature (e.g., 0–25°C for allylation), stoichiometry of reagents (e.g., allyl halide:ketone ratio), and solvent polarity.

- Characterization : Validate purity and identity via ¹H/¹³C NMR, GC-MS, and IR spectroscopy. For new compounds, provide full spectral data and elemental analysis .

Q. 1.2. What analytical techniques are most reliable for characterizing 3-Allyl-6-methylhept-5-en-2-one’s stability under varying storage conditions?

Methodological Answer:

Q. 1.3. How should researchers design experiments to study the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

- Substrate Selection : Test dienophiles (e.g., maleic anhydride) under thermal (80–120°C) or Lewis acid-catalyzed conditions.

- Reaction Monitoring : Use TLC or in-situ FTIR to track reaction progress. Isolate adducts via column chromatography and confirm regioselectivity via NOESY NMR .

Advanced Research Questions

Q. 2.1. How can computational modeling resolve contradictions in reported spectroscopic data for 3-Allyl-6-methylhept-5-en-2-one?

Methodological Answer:

- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Address discrepancies arising from solvent effects or conformational isomerism .

- Data Validation : Cross-reference with high-resolution MS and X-ray crystallography (if crystalline derivatives are obtainable) .

Q. 2.2. What strategies are effective in elucidating the compound’s role in multi-step synthetic pathways (e.g., natural product synthesis)?

Methodological Answer:

- Retrosynthetic Analysis : Identify 3-Allyl-6-methylhept-5-en-2-one as a key intermediate for terpene-derived scaffolds. Optimize protecting group strategies (e.g., silyl ethers for hydroxyl groups).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C at the carbonyl group) to trace bond formation/cleavage in cascade reactions .

Q. 2.3. How should researchers address conflicting data on the compound’s environmental persistence in indoor surface chemistry studies?

Methodological Answer:

- Surface Adsorption Experiments : Simulate indoor environments using controlled chambers. Quantify adsorption/desorption rates on materials like gypsum or PVC via GC-MS .

- Oxidative Degradation : Expose the compound to ozone or OH radicals and analyze degradation products using TOF-MS. Compare kinetic data with computational predictions .

Methodological Best Practices

Q. 3.1. How to ensure rigorous reproducibility in synthetic protocols?

Q. 3.2. What statistical approaches are suitable for analyzing heterogeneous catalytic data involving this compound?

- Multivariate Analysis : Apply PCA or PLS regression to correlate catalyst properties (e.g., pore size, metal loading) with reaction yield/selectivity .

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.